10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids, followed by intramolecular lactonization or acylation under mild conditions . This process yields a series of multifunctionalized triarylamines, which can then be further modified to obtain the desired oxazepine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Base-promoted synthesis protocols, which utilize commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, have been developed to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The oxazepine ring can be hydrogenated to form the corresponding amine.
Substitution: The chlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chlorophenoxy group can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some analogs of this compound exhibit promising pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]azepin-10(11H)-ones: These compounds share a similar core structure but differ in their substituents.
Acridones: Another class of compounds with a similar ring system but different functional groups.
7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones: These compounds have a similar oxazepine ring but with different substituents and ring sizes.
Uniqueness
10-butyl-1-(3-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a butyl group, a chlorophenoxy group, and a nitro group makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-butyl-7-(3-chlorophenoxy)-9-nitrobenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O5/c1-2-3-11-25-18-9-4-5-10-19(18)31-21-14-16(26(28)29)13-20(22(21)23(25)27)30-17-8-6-7-15(24)12-17/h4-10,12-14H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQCROVAGVINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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